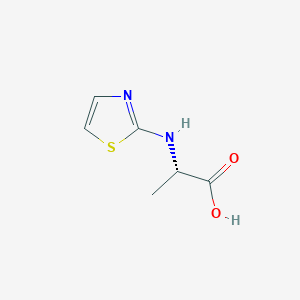

2-Thiazolealanine

Übersicht

Beschreibung

2-Thiazolealanine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form substituted thiazoles under mild reaction conditions . Another approach is the condensation reaction, such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for 2-Thiazolealanine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Thiazolealanine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-Thiazolealanine derivatives have shown promising anticancer properties. Research indicates that modifications to the thiazole structure can enhance its cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit growth in HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines.

Case Study:

A study synthesized several thiazole derivatives, including this compound analogs, which exhibited significant cytotoxicity. The most effective compounds were identified based on their IC50 values, demonstrating potential as lead compounds in anticancer drug development .

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative 1 | HepG2 | 15 | Induction of apoptosis via Bcl-2 downregulation |

| This compound Derivative 2 | PC12 | 10 | Inhibition of cell proliferation |

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays measuring radical scavenging activity. These compounds can mitigate oxidative stress, which is linked to numerous diseases.

Research Findings:

In vitro studies demonstrated that specific thiazole derivatives significantly scavenge free radicals, suggesting their utility in formulations aimed at reducing oxidative damage in biological systems .

| Assay Type | Radical Type | Scavenging Activity (%) |

|---|---|---|

| DPPH | DPPH Radical | 85 |

| ABTS | ABTS Radical | 78 |

Agrochemical Development

The thiazole scaffold is also explored for its potential in developing agrochemicals. Compounds related to this compound have been investigated for their herbicidal and fungicidal activities.

Case Study:

Research has shown that certain thiazole derivatives exhibit effective herbicidal properties against common agricultural weeds. These findings suggest that they could serve as environmentally friendly alternatives to conventional herbicides .

| Compound | Target Organism | Activity Level (g/ha) |

|---|---|---|

| Thiazole Herbicide A | Weeds A & B | 200 |

| Thiazole Herbicide B | Fungi X | 150 |

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to serve as a precursor for synthesizing novel materials with specific functionalities.

Research Insights:

Studies indicate that incorporating thiazole units into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in designing advanced materials for electronic devices and coatings .

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Thiazole-Polymer A | Thermal Stability | Electronics |

| Thiazole-Based Coating | Mechanical Strength | Protective Coatings |

Wirkmechanismus

The mechanism of action of 2-Thiazolealanine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.

1,2,4-Triazole: A heterocyclic compound with three nitrogen atoms, known for its diverse biological activities.

Uniqueness

2-Thiazolealanine is unique due to its specific substitution pattern and the presence of both an amino group and a propanoic acid group. This combination of functional groups allows for unique interactions with biological targets and makes it a versatile compound for various applications.

Biologische Aktivität

2-Thiazolealanine is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative that features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of this thiazole moiety contributes to the compound's unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have demonstrated that derivatives of this compound can achieve sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen, suggesting a strong potential for development as novel anti-tubercular agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that analogs of this compound can inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. For instance, certain derivatives were reported to reduce PGE2 levels by up to 98%, indicating potent anti-inflammatory activity .

Table 1: Summary of Anti-inflammatory Activity of this compound Derivatives

| Compound | PGE2 Reduction (%) | IC50 (μM) |

|---|---|---|

| Compound 1 | 94% | 0.41 |

| Compound 2 | 89% | 0.84 |

| Compound 3 | 76% | 1.39 |

Neuroprotective Effects

In addition to its antimicrobial and anti-inflammatory activities, this compound has shown promise in neuroprotection. Studies have indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. For example, one study reported that a specific derivative exhibited a neuroprotective effect comparable to ferulic acid, reducing cell death in models of oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at various positions on the thiazole ring significantly influence the compound's efficacy against different biological targets.

- C-2 Position : This position can accommodate various lipophilic substitutions, enhancing activity against M. tuberculosis.

- C-4 Position : The presence of specific substituents at this position is critical for maintaining antibacterial activity.

- Thiazole Core : Alterations to the thiazole core can lead to variations in both potency and selectivity.

Table 2: SAR Findings for this compound Derivatives

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| C-2 | Lipophilic | Increases potency |

| C-4 | Aromatic | Essential for activity |

| Core | Variations | Alters selectivity |

Case Study 1: Antitubercular Activity

A recent study synthesized a series of aminothiazoles based on the structure of this compound and evaluated their activity against M. tuberculosis. The most potent compound achieved an MIC value lower than 0.1 μM, demonstrating significant potential as an antitubercular agent .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of modified thiazole compounds derived from this compound. Results indicated that certain compounds effectively reduced neuronal cell death in models of oxidative stress, highlighting their therapeutic potential in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

(2S)-2-(1,3-thiazol-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-4(5(9)10)8-6-7-2-3-11-6/h2-4H,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAYLSOQGBAUHK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905676 | |

| Record name | N-1,3-Thiazol-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-43-8 | |

| Record name | 2-Thiazolealanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-1,3-Thiazol-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.